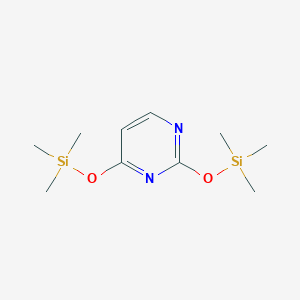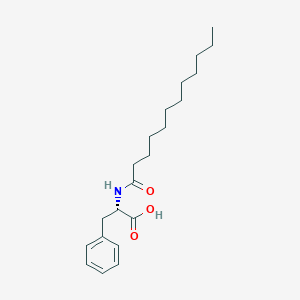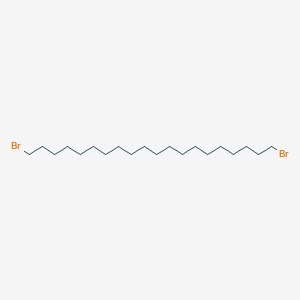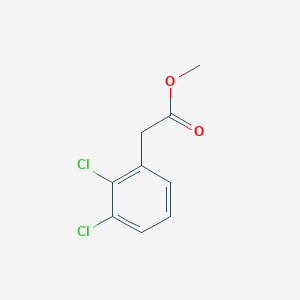
Methyl 2,3-dichlorophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds structurally related to methyl 2,3-dichlorophenylacetate involves reactions under optimized conditions to achieve high yields. For instance, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride involves reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride under specific temperature and molar ratio conditions, achieving a yield of 98% (Wang Guo-hua, 2008). Another process involves preparing methyl 2,6-dichlorophenoxyacetate from 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate, with the yield up to 99% under optimized reaction conditions (Qin Bing-chang, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 2,3-dichlorophenylacetate has been characterized using various spectroscopic methods. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1, 4-dihydropyridine-3-carboxylate shows detailed geometric parameters, highlighting its monoclinic space group and specific bond lengths and angles, contributing to understanding the molecular conformation and interactions within the crystal (Héctor Novoa de Armas et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving methyl 2,3-dichlorophenylacetate derivatives encompass a wide range of transformations, including halogenation, cyclization, and etherification, to yield structurally diverse compounds with varying properties. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate involve straightforward halogenation and alcohol addition, demonstrating the versatility of such compounds in organic synthesis (C. Corral & J. Lissavetzky, 1984).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of methyl 2,3-dichlorophenylacetate derivatives are crucial for their application in chemical synthesis. The crystal structure and computational study on methyl-3-aminothiophene-2-carboxylate provide insights into its crystalline form, intermolecular interactions, and stability, which are essential for its application in organic synthesis and other fields (Y. Tao et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of methyl 2,3-dichlorophenylacetate and its derivatives, are fundamental to their utility in chemical synthesis. Studies on the synthesis and structural characterization of triorganotin(IV) complexes offer insights into the reactivity and potential applications of these compounds in organometallic chemistry (T. Baul et al., 2002).
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicology of Chlorinated Compounds
Chlorinated compounds, similar to Methyl 2,3-dichlorophenylacetate, are widely used in agricultural and industrial activities. The environmental impact of these compounds, particularly their toxicity and persistence, has been a subject of extensive research. Studies indicate that compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) are among the most widely distributed pollutants in the environment, affecting non-target organisms and ecosystems through various exposure routes. Research has shown that these substances can exert moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment depending on the presence of adapted microflora capable of biodegrading these compounds (Zuanazzi et al., 2020).
Biodegradation and Remediation
The biodegradation of chlorinated compounds is crucial for mitigating their environmental impact. Microorganisms play a significant role in the degradation process, transforming harmful chemicals into less toxic substances. Studies have highlighted the importance of microbial processes in the remediation of environments contaminated with herbicides based on chlorinated compounds like 2,4-D. These processes are advantageous for preventing pollution and safeguarding public health by reducing the concentration of toxic pollutants in the environment (Magnoli et al., 2020).
Safety and Hazards
Methyl 2,3-dichlorophenylacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYFVFSYKMRDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370486 |
Source


|
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dichlorophenylacetate | |
CAS RN |
10328-87-7 |
Source


|
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


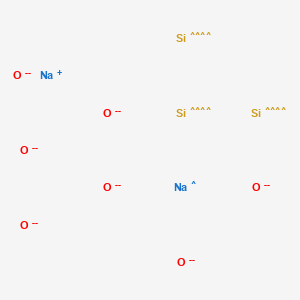
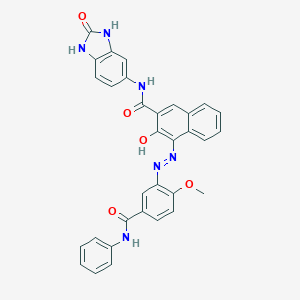
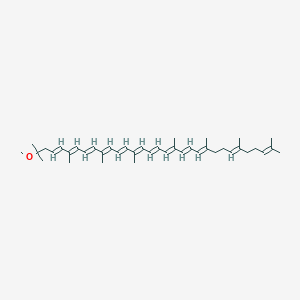
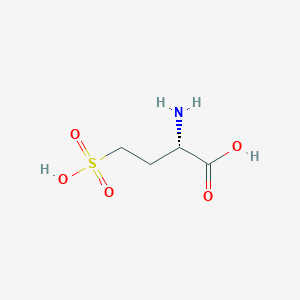


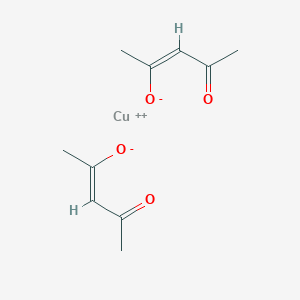
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)


